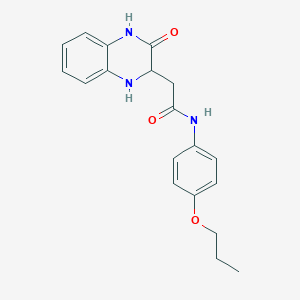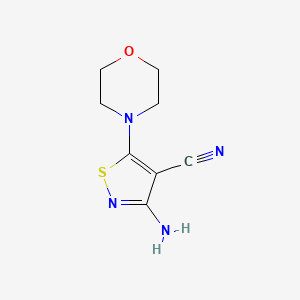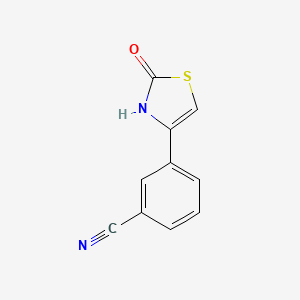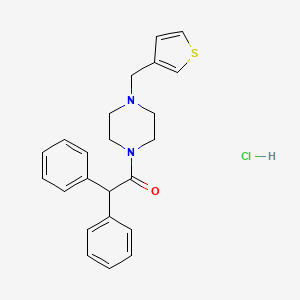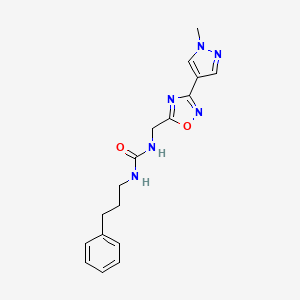
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is an organic compound that has drawn significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and industrial chemistry. This molecule combines several functional groups that confer unique chemical properties and reactivity, making it a compound of choice for various research endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can be synthesized using a multi-step process involving the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine to form the corresponding hydrazide. Subsequent cyclization with cyanogen bromide results in the formation of 1-methyl-1H-pyrazol-4-yl-1,2,4-oxadiazole. Finally, the urea derivative is obtained by reacting the oxadiazole intermediate with 3-phenylpropyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing reaction conditions to achieve higher yields and purity. This can include optimizing solvent systems, reaction temperatures, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity is influenced by the presence of the pyrazole and oxadiazole rings, as well as the urea moiety.
Common Reagents and Conditions
Oxidation: : Oxidative cleavage using reagents such as hydrogen peroxide in the presence of a catalyst can selectively target the pyrazole ring.
Reduction: : Reductive amination can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can be introduced under mild conditions.
Major Products Formed
Depending on the reaction conditions and the specific reagents used, major products can include various functionalized derivatives of the original compound. For example, substitution reactions can yield new derivatives with enhanced biological or chemical properties.
Scientific Research Applications
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea has found applications in multiple areas of scientific research:
Biology: : Studied for its interaction with various biological targets, including enzymes and receptors.
Medicine: : Potential therapeutic agent for treating diseases, leveraging its ability to modulate specific biological pathways.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical outcomes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Unique Features
What sets 1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea apart from other similar compounds is the presence of both the pyrazole and oxadiazole rings, coupled with the urea moiety. This combination imparts unique chemical reactivity and biological activity.
List of Similar Compounds
1-((3-(4-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : A similar compound with a methyl group at the 4-position of the pyrazole ring.
1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Contains an ethyl group instead of a methyl group on the pyrazole ring.
1-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea: : Features a thiadiazole ring instead of an oxadiazole ring.
By exploring these aspects, researchers can gain a deeper understanding of this compound, from its synthesis and chemical reactivity to its applications in various fields.
Properties
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-23-12-14(10-20-23)16-21-15(25-22-16)11-19-17(24)18-9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUQFEIXDKQNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
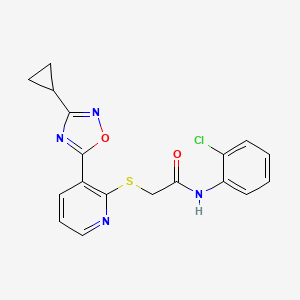
![[(3-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2423337.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide](/img/structure/B2423339.png)
![Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2423340.png)
![4-Methoxy-1'-[2-(trifluoromethyl)benzenesulfonyl]-1,4'-bipiperidine](/img/structure/B2423342.png)
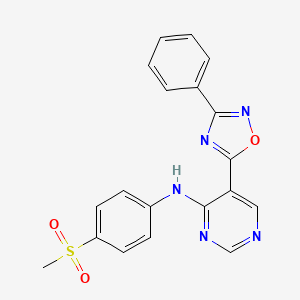
![2-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2423347.png)
